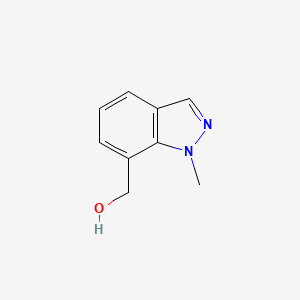

(1-Methyl-1H-indazol-7-YL)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-7-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRBEEHECQQHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2CO)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657128 | |

| Record name | (1-Methyl-1H-indazol-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-08-4 | |

| Record name | 1-Methyl-1H-indazole-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Indazol 7 Yl Methanol and Analogues

General Strategies for Indazolylmethanol Synthesis

The introduction of a hydroxymethyl group onto the indazole nucleus is a key step in forming indazolylmethanol compounds. This transformation is typically achieved through the reaction of an N-unsubstituted indazole with formaldehyde (B43269). The conditions of this reaction, particularly the pH, can significantly influence the outcome and mechanism.

The reaction of NH-indazoles with formaldehyde in an acidic medium, such as aqueous hydrochloric acid, has been studied experimentally and computationally. jmchemsci.com This acid-catalyzed hydroxymethylation predominantly yields N1-substituted derivatives. nih.govacs.org The established mechanism involves the neutral indazole tautomer (specifically the more stable 1H-tautomer) reacting with protonated formaldehyde. nih.govacs.org A direct reaction between an indazolium cation and formaldehyde is considered unlikely as indazoles are significantly more basic than formaldehyde. nih.govacs.org

This method has been successfully applied to indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives. nih.govacs.org However, the reactivity is highly dependent on the substitution pattern of the indazole ring. For instance, 7-nitro-1H-indazole was initially reported to be unreactive under standard conditions. nih.govacs.org Subsequent studies demonstrated that the reaction could be induced by modifying the conditions, specifically by using longer reaction times, increasing the amount of water, or employing microwave irradiation. nih.govacs.org The products of these reactions, (1H-indazol-1-yl)methanol derivatives, have been structurally confirmed through NMR spectroscopy and X-ray crystallography. jmchemsci.com

It is important to note that the hydroxymethylation reaction is often reversible. The resulting hemiaminal adducts, such as (1H-indazol-1-yl)methanol, can revert to the starting indazole and formaldehyde, particularly during purification steps like crystallization in boiling water. nih.govacs.org

The addition of formaldehyde to indazoles can also be performed under neutral conditions, for example, using ethanol (B145695) as a solvent. nih.govacs.org In this environment, the reaction proceeds between the neutral indazole and neutral formaldehyde. This approach avoids the use of strong acids and offers an alternative pathway to N-hydroxymethylated products.

While both acidic and neutral pathways can yield the desired indazolylmethanol, the choice of conditions can affect reaction rates and the stability of the products. The reversibility of the hemiaminal formation remains a factor in neutral media. nih.gov The primary distinction lies in the nature of the electrophilic formaldehyde species—protonated in acidic media and neutral in neutral media. The selection between acidic and neutral conditions may depend on the specific indazole substrate's sensitivity to acid and the desired reaction efficiency.

A significant challenge in the synthesis of the target compound is controlling the regioselectivity of the N-alkylation step. The indazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers. Achieving high selectivity for the desired N1-methyl derivative is crucial for an efficient synthesis.

Strategies to achieve regioselective N1-alkylation can be broadly categorized:

Direct Alkylation with Thermodynamic or Kinetic Control: The outcome of direct alkylation of the indazole ring is influenced by factors such as the base, solvent, and the nature of the electrophile. nih.gov Research has shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. mdpi.com A thermodynamically controlled process has been developed that provides selective synthesis of unfunctionalised N1-alkyl indazoles, which is suitable for large-scale manufacturing. nih.gov

Pre-Cyclization N-Alkylation: An alternative approach involves introducing the N1-substituent before the indazole ring is formed. This can be achieved by using an appropriately substituted hydrazine, such as N-alkylhydrazine, in a cyclization reaction with an ortho-haloaryl carbonyl compound. google.com For example, a general method for the one-step regioselective synthesis of 1-alkyl-1H-indazoles involves the copper-catalyzed amination of ortho-halogenated ketones or carboxylic acids with hydrazines. google.com

The table below summarizes findings on the regioselectivity of indazole alkylation, highlighting the influence of substituents and reaction conditions.

| Indazole Substrate | Alkylating Agent | Base/Solvent/Conditions | N1:N2 Ratio | Yield (%) |

| Indazole | Isobutyraldehyde | Two-step: Condensation then Hydrogenation | Exclusive N1 | N/A |

| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH / THF | >99:1 | N/A |

| 7-CO₂Me-1H-indazole | Alkyl Bromide | NaH / THF | 4:96 | N/A |

| 2-Halobenzonitrile | N-Alkylhydrazine | Two-step: Cyclization then Deamination | N1 product | N/A |

This table is generated based on findings from scientific literature. nih.govmdpi.com

Synthesis of Substituted Indazole Precursors

The synthesis of the target molecule, (1-Methyl-1H-indazol-7-YL)methanol, is contingent upon the availability of a suitably functionalized indazole precursor, specifically one bearing a functional group at the C7 position that can be converted to a hydroxymethyl group. Common precursors include 7-nitro-1H-indazole or 1H-indazole-7-carboxylic acid derivatives.

Several classical and modern methods exist for constructing the indazole core:

Reductive Cyclization: A common route involves the reductive cyclization of ortho-nitro-ketoximes. semanticscholar.org For instance, ortho-nitro-ketoximes can be converted to 1H-indazoles using carbon monoxide with an iron catalyst. semanticscholar.org

From o-Toluidine (B26562): The parent indazole can be synthesized from o-toluidine through a sequence involving acetylation, nitrosation, and subsequent intramolecular cyclization. orgsyn.org

Benzyne Cycloaddition: Modern methods include the [3+2] cycloaddition of in-situ generated benzynes with diazo compounds. orgsyn.org This allows for the construction of a variety of substituted indazoles. orgsyn.org

From 2-Aminophenones: A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward and high-yielding route to indazoles. mdpi.com

To obtain the specific precursor 1H-indazol-7-ylmethanol, a synthetic sequence would typically start with a commercially available ortho-substituted toluene (B28343) or aniline. For example, the synthesis could begin with 2-methyl-3-nitroaniline, which can be diazotized and cyclized to form 7-nitro-1H-indazole. The nitro group can then be reduced to an amine, diazotized to a hydroxyl group, and subsequently oxidized to an aldehyde or carboxylic acid. Finally, reduction of this carbonyl group would yield 1H-indazol-7-ylmethanol uni.lu, the direct precursor for the N-methylation step.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and environment of atoms within a molecule can be obtained.

Analysis of Proton (1H) NMR Spectra

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an indazole derivative, distinct signals are observed for the aromatic protons, the methyl group protons, and the methanol (B129727) group protons. nih.govacs.org For methyl acetate, as a comparative example, signals for the two different methyl groups appear at distinct chemical shifts, indicating their different chemical environments. pressbooks.pubpressbooks.pub

The chemical shifts (δ) are influenced by the electron density around the protons. pressbooks.pub For instance, in many organic compounds, proton signals appear between 0 and 12 ppm relative to a tetramethylsilane (B1202638) (TMS) standard. pressbooks.pub The integration of these signals reveals the relative number of protons in each set. pressbooks.pub

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) | The exact shifts and coupling patterns depend on the substitution pattern of the indazole ring. |

| Methanol CH₂ | ~4.7 | Singlet (s) or Doublet (d) | The chemical shift can be influenced by solvent and concentration. |

| Methyl N-CH₃ | ~4.0 | Singlet (s) | Typically a sharp signal due to the three equivalent protons. |

| Methanol OH | Variable | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |

This table presents generalized data; actual values can vary based on experimental conditions.

Carbon-13 (13C) NMR for Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. oregonstate.edu While less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often allowing for the resolution of every unique carbon atom. oregonstate.edu

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and chemical environment of the carbon atoms. oregonstate.edudocbrown.info For instance, carbons in aromatic rings typically resonate in the range of 110-160 ppm, while the carbon of a methyl group attached to a nitrogen atom would appear at a much lower chemical shift. rsc.org

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 145 |

| C-OH (Methanol) | 55 - 70 |

| N-CH₃ (Methyl) | 30 - 45 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects. The specific assignments require more advanced 2D NMR techniques.

Advanced Multinuclear NMR Techniques (e.g., 14N, 15N NMR) for Nitrogen Atom Characterization

Nitrogen NMR, particularly ¹⁵N NMR, is invaluable for directly probing the electronic environment of the nitrogen atoms within the indazole ring system. nih.govacs.org The chemical shifts of the nitrogen atoms can confirm the site of methylation (N1 versus N2) and provide insights into the electronic structure of the heterocyclic core. acs.org For instance, studies on related indazole derivatives have successfully used ¹⁵N NMR to distinguish between different isomers. acs.org

Determination of Spin-Spin Coupling Constants (SSCCs) and Their Structural Implications

Spin-spin coupling constants (J-couplings) arise from the interaction of nuclear spins through the bonding electrons and provide information about the connectivity of atoms. oregonstate.eduresearchgate.net In ¹H NMR, the coupling between adjacent protons (vicinal coupling) is particularly useful for determining the substitution pattern on the aromatic ring. The magnitude of the coupling constant is related to the dihedral angle between the coupled protons. Analysis of these coupling patterns can help to unambiguously assign the signals of the aromatic protons. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Elucidation of Molecular Conformation and Bond Geometries

For related heterocyclic compounds, X-ray crystallography has been instrumental in confirming molecular structures and understanding intermolecular interactions. researchgate.netmdpi.commdpi.com For example, in similar structures, the planarity of the indazole ring system and the conformation of the methanol substituent relative to the ring can be precisely determined. researchgate.net

Key structural parameters that can be elucidated include:

The bond lengths and angles within the indazole ring system, which can indicate the degree of aromaticity.

The torsion angle between the plane of the indazole ring and the hydroxymethyl group, which defines the substituent's orientation.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the indazole ring, which dictate the crystal packing. researchgate.net

Identification of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. For (1-Methyl-1H-indazol-7-YL)methanol, the presence of a hydroxyl group and an aromatic indazole ring system suggests the prominent role of hydrogen bonding and π-stacking in its crystal packing.

While specific crystallographic data for this compound is not widely available in public databases, the analysis of related indazole structures provides a strong basis for predicting its behavior. For instance, studies on similar indazole derivatives have revealed the formation of robust hydrogen-bonding networks. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. This would likely lead to the formation of chains or more complex three-dimensional networks of molecules in the solid state.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

For this compound (C₉H₁₀N₂O), the expected exact mass is 162.0793 g/mol . High-resolution mass spectrometry (HRMS) would confirm this precise molecular weight, thereby verifying the elemental composition.

While a detailed experimental fragmentation pattern for this specific isomer is not readily published, predictions can be made based on the analysis of similar compounds. For the related isomer, (1-methyl-1H-indazol-6-yl)methanol (B1387035), predicted collision cross-section (CCS) values provide insight into the shape and size of the ion in the gas phase. It is anticipated that the fragmentation of this compound would involve characteristic losses, such as the loss of a water molecule (H₂O) from the hydroxymethyl group, the loss of a methyl radical (•CH₃), or cleavage of the indazole ring.

Table 1: Predicted Mass Spectrometry Data for a (1-Methyl-1H-indazol-yl)methanol Isomer

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.08660 | 131.3 |

| [M+Na]⁺ | 185.06854 | 142.7 |

| [M-H]⁻ | 161.07204 | 132.9 |

| [M+NH₄]⁺ | 180.11314 | 152.3 |

| [M+K]⁺ | 201.04248 | 139.3 |

| [M+H-H₂O]⁺ | 145.07658 | 124.9 |

Note: Data presented is for the isomer (1-methyl-1h-indazol-6-yl)methanol and serves as a predictive reference.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. While a specific experimental spectrum for this compound is not available, the expected vibrational modes can be inferred from the spectra of related molecules.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. The C-H stretching vibrations of the aromatic indazole ring and the methyl group would appear in the 2850-3100 cm⁻¹ region.

The C=C and C=N stretching vibrations of the indazole ring system are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be observed in the 1000-1260 cm⁻¹ range. Finally, out-of-plane bending vibrations of the aromatic C-H bonds would give rise to signals in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) ring portion of the indazole.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic/Alkyl C-H | C-H Stretch | 2850-3100 |

| Indazole Ring | C=C and C=N Stretch | 1450-1650 |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000-1260 |

| Aromatic C-H | C-H Out-of-Plane Bend | 650-900 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic distribution and geometric parameters of (1-Methyl-1H-indazol-7-YL)methanol. These calculations are fundamental to predicting the molecule's behavior in various chemical environments.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized geometry and electronic properties. acs.orgsemanticscholar.org

The electronic structure analysis would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for understanding the molecule's reactivity and kinetic stability.

Table 1: Representative Calculated Geometric Parameters for Indazole Derivatives Note: This table is illustrative and based on typical values for indazole systems. Precise values for this compound would require specific calculations.

| Parameter | Typical Value |

|---|---|

| N1-N2 bond length | ~1.35 Å |

| N1-C7a bond length | ~1.38 Å |

| C7-C7a bond length | ~1.40 Å |

| C7-CH2OH bond length | ~1.51 Å |

Ab Initio Methods (e.g., MP2/6-31G) for Energetic Stability Assessments**

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for assessing the energetic stability of molecules. For indazole derivatives, MP2/6-31G** calculations have been employed to determine the relative stabilities of different isomers and tautomers. nih.gov

For instance, in the case of the parent indazole, MP2/6-31G** calculations have indicated that the 1H-tautomer is approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.gov Similar calculations for this compound would provide a quantitative measure of its thermodynamic stability. These assessments are critical for understanding the feasibility of its synthesis and its persistence under various conditions. The calculations would involve optimizing the molecular geometry and then computing the single-point energy at a high level of theory to obtain an accurate energetic profile.

Gauge-Invariant Atomic Orbitals (GIAOs) for Accurate NMR Chemical Shift Predictions

The prediction of NMR spectra is a valuable tool for structure elucidation and verification. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP/6-311++G(d,p)), has been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts for indazole derivatives. acs.orgsemanticscholar.org

For a series of (1H-indazol-1-yl)methanol derivatives, theoretical calculations have successfully supported experimental observations. acs.org In the case of this compound, GIAO calculations would predict the chemical shifts for the methyl protons, the methylene (B1212753) protons of the methanol (B129727) group, and the aromatic protons, as well as for all the carbon atoms in the molecule. For example, in a related 7-nitro-1H-indazole derivative, the CH₂ group of the hydroxymethyl substituent resonates at a downfield-shifted 6.2 ppm due to the proximity of the nitro group. nih.gov Similar electronic effects from the indazole ring system would influence the chemical shifts in this compound.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Related Indazole Derivative Note: This table illustrates the accuracy of GIAO predictions for a model compound and is not specific to this compound.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| CH₂ (methanol) | 5.5-5.6 | 5.5-5.6 |

| OH (methanol) | Variable | Variable |

| Aromatic CH | 7.0-8.5 | 7.0-8.5 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. For instance, the formation of (1H-indazol-1-yl)methanol derivatives from the reaction of NH-indazoles with formaldehyde (B43269) has been studied computationally. acs.orgsemanticscholar.org These studies reveal the energetic profiles of reactants, transition states, and products, providing a detailed understanding of the reaction kinetics and thermodynamics.

For this compound, computational modeling could be used to explore its potential synthetic routes and reactivity. For example, the mechanism of its formation from a suitable precursor could be modeled to identify the most likely reaction pathway and to optimize reaction conditions. Similarly, its reactivity towards various reagents could be investigated by calculating the activation energies for different potential reactions.

Analysis of Tautomeric Equilibria and Relative Stabilities (e.g., 1H- vs. 2H-Indazole)

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the tautomeric equilibrium is a critical aspect of their chemistry. Theoretical calculations have consistently shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer. nih.gov

In the case of methylated indazoles, it has been calculated that 1-methylindazole (B79620) is more stable than 2-methylindazole by approximately 3.2 kcal·mol⁻¹. nih.gov This increased stability of the 1-substituted isomer is a general trend for many indazole derivatives. While the N-methylation in this compound locks the tautomeric form, understanding the inherent stability of the 1H-indazole scaffold is crucial for contextualizing its properties. Computational studies have shown that the 1H tautomer is more stable in both the ground and excited states, and this preference is not typically reversed by solvent effects. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can reveal the preferred conformations and the dynamics of their interconversion.

In silico Molecular Docking Studies for Biological Target Interaction Prediction

As of the latest available research, specific in silico molecular docking studies for the compound this compound have not been extensively reported in publicly accessible scientific literature. Computational methods are critical in modern drug discovery for predicting the binding affinity and interaction of small molecules with biological targets. nih.govnih.gov These in silico techniques, such as molecular docking, play a pivotal role in identifying potential therapeutic targets and elucidating the mechanism of action for novel compounds. elsevierpure.comresearchgate.net

The general approach for such studies involves the use of computational tools to predict how a ligand, in this case this compound, might fit into the binding site of a protein. nih.gov This process helps in screening large libraries of compounds against known protein structures to identify potential drug candidates. f1000research.com

While direct molecular docking data for this compound is not available, the broader class of indazole derivatives has been the subject of numerous computational studies, targeting a range of proteins implicated in various diseases. These studies provide a framework for how this compound could be investigated in the future.

For context, a hypothetical molecular docking study for this compound would likely involve the following steps:

Selection of Biological Targets: Based on the structural similarity of this compound to other bioactive indazoles, potential protein targets could be selected from families such as kinases, proteases, or nuclear receptors.

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and optimized. Similarly, the 3D structures of the target proteins would be obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor in various conformations and orientations. The software would then calculate the binding energy for each pose to predict the most favorable interaction.

Analysis of Interactions: The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein's amino acid residues.

Given the absence of specific studies on this compound, the following table is a generalized representation of what a data table for such a study might look like, based on common practices in the field.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: This data is for illustrative purposes only and is not based on actual experimental or computational results.)

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 1ATP | -8.5 | LYS72, GLU91, VAL123 |

| Cyclooxygenase-2 | 5KIR | -7.9 | ARG120, TYR355, SER530 |

| Estrogen Receptor Alpha | 1A52 | -9.1 | ARG394, GLU353, HIS524 |

Further research and dedicated computational studies are necessary to determine the actual biological targets and interaction profiles of this compound.

Chemical Reactivity and Transformation Pathways

Detailed Reaction Mechanisms of Indazole-Formaldehyde Adduct Formation

The formation of indazolylmethanols, such as the precursor to the title compound, arises from the reaction of an N-unsubstituted indazole with formaldehyde (B43269). This reaction is a characteristic transformation for many N-unsubstituted azoles. nih.gov The mechanism for this addition has been studied in detail, particularly in aqueous acidic solutions. nih.gov

Experimental and theoretical studies, including solution and solid-state nuclear magnetic resonance (NMR) and crystallography, have elucidated the pathway for the formation of N1-CH₂OH derivatives. nih.gov In an acidic medium, such as aqueous hydrochloric acid, the reaction does not proceed through a direct interaction between a protonated indazolium cation and formaldehyde. nih.gov Instead, the mechanism involves the reaction of the neutral indazole tautomer with protonated formaldehyde. nih.gov This is because formaldehyde is a significantly weaker base than indazole, making the protonation of formaldehyde more favorable. nih.gov

The reaction can be summarized as follows:

Protonation of formaldehyde in the acidic medium.

Nucleophilic attack of the N-1 nitrogen of the neutral indazole on the carbon of the protonated formaldehyde.

Deprotonation to yield the (1H-indazol-1-yl)methanol adduct.

This reaction is not limited to acidic conditions and can also be carried out in neutral media, for instance, using ethanol (B145695) as a solvent. nih.govacs.org The formation of these hydroxymethyl adducts is a reversible process. acs.org

Impact of Substituents on Indazole Reactivity and Regioselectivity

Substituents on the indazole ring exert a significant influence on both the reactivity and the regioselectivity of its reactions. This is evident in the formation of hydroxymethyl adducts and in subsequent derivatization reactions like N-alkylation.

In the reaction with formaldehyde, the position of substituents on the benzene (B151609) ring of the indazole can determine whether the reaction proceeds. For example, under certain acidic conditions, indazole itself, as well as 4-nitro, 5-nitro, and 6-nitro-1H-indazoles, react to form the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org However, 7-nitro-1H-indazole was reported not to react under similar initial conditions, highlighting a strong positional substituent effect. nih.govacs.org

The regioselectivity of N-alkylation is also highly dependent on the electronic and steric nature of the substituents. The indazole ring presents two potential sites for alkylation, the N-1 and N-2 positions, leading to the formation of regioisomers. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. The ratio of N-1 to N-2 alkylated products is affected by the solvent, the base used, and the nature of the electrophile.

Research on the N-alkylation of various substituted indazoles has provided insights into these effects. For instance, the presence of a nitro or a carboxylate group at the C-7 position has been shown to direct the alkylation to the N-2 position with high selectivity. Conversely, certain substituents at the C-3 position can favor N-1 alkylation. The interplay of steric hindrance and electronic effects governs the final regioisomeric distribution of the products.

Table 1: Effect of Substituents on N-Alkylation Regioselectivity of Indazole

| Substituent Position | Substituent | Regioselectivity |

|---|---|---|

| C-7 | -NO₂ | Excellent N-2 selectivity (≥ 96%) |

| C-7 | -CO₂Me | Excellent N-2 selectivity (≥ 96%) |

| C-3 | -CO₂Me | > 99% N-1 selectivity |

| C-3 | -t-Bu | > 99% N-1 selectivity |

| C-3 | -COMe | > 99% N-1 selectivity |

| C-3 | -CONH₂ | > 99% N-1 selectivity |

Investigation of Hydrolysis and Decomposition Pathways of Indazolylmethanols

The formation of indazolylmethanols from indazoles and formaldehyde is a reversible reaction. acs.org These adducts, which can be formally classified as hemiaminals, can undergo hydrolysis to revert to the starting materials. nih.gov The stability of these compounds is influenced by the conditions and the nature of substituents on the indazole ring.

Crystallization of a pure indazolylmethanol adduct from boiling water can lead to its partial decomposition, resulting in a mixture of the adduct and the free indazole. nih.gov This indicates that the equilibrium can be shifted back towards the reactants at elevated temperatures in an aqueous environment. The stability of these adducts in the solid state can be substantial, with some samples showing a half-life of approximately 50 to 55 years when stored in a sealed tube. acs.org

Electron-withdrawing groups, such as a nitro group, on the indazole ring increase the compound's sensitivity to hydrolysis. acs.org This is attributed to the increased leaving group character of the nitro-substituted indazole anion, which facilitates the reverse reaction. acs.org The decomposition pathway typically involves the cleavage of the C-N bond, releasing formaldehyde and the corresponding indazole. nih.gov

Functional Group Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group in (1-Methyl-1H-indazol-7-YL)methanol is a versatile functional handle that can be used for further molecular elaboration. It can participate in a variety of common alcohol reactions, allowing for the synthesis of a diverse range of derivatives. The hydroxymethyl group can also serve as a protecting group, enabling reactions elsewhere on the molecule before being potentially removed or further modified. nih.govacs.org

Key transformations of the hydroxymethyl group include:

Etherification: The hydroxyl group can be converted into an ether. For example, ethers of 1-benzyl-3-hydroxymethyl-indazole have been synthesized by reacting the alcohol with an appropriate electrophile in the presence of a base like sodium hydride. google.com

Esterification: The alcohol can be acylated to form esters. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides under standard esterification conditions. The synthesis of indazoles with ester-containing side chains is a well-established method for creating derivatives. nih.govnih.gov

Halogenation: The hydroxyl group can be replaced by a halogen, typically chlorine, by treatment with reagents like thionyl chloride. This converts the hydroxymethyl group into a more reactive chloromethyl group, which is a valuable intermediate for nucleophilic substitution reactions.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This provides a pathway to indazole-7-carbaldehydes or indazole-7-carboxylic acids, which are important synthetic intermediates.

These transformations underscore the synthetic utility of the hydroxymethyl group in creating a library of indazole derivatives with varied functionalities. a2bchem.com

Reactions at the Indazole Nitrogen Atom for Derivatization

While the title compound, this compound, already possesses a methyl group at the N-1 position, the derivatization of the indazole nitrogen atoms is a fundamental aspect of indazole chemistry. In an unsubstituted indazole, reactions can occur at either the N-1 or N-2 position. nih.gov

Alkylation and acylation are the most common derivatization reactions at the indazole nitrogens. The regioselectivity of these reactions is a critical consideration and is influenced by several factors: nih.gov

Reaction Conditions: The choice of base and solvent can significantly alter the ratio of N-1 to N-2 isomers.

Thermodynamic vs. Kinetic Control: Generally, N-1 substituted indazoles are the thermodynamically more stable products, while N-2 isomers are often favored under kinetic control. nih.gov

Substituent Effects: As detailed in section 5.2, the electronic and steric properties of existing substituents on the indazole ring play a crucial role in directing the incoming group to either the N-1 or N-2 position.

For a 1-substituted indazole like this compound, further reaction at a nitrogen atom would typically involve the N-2 position, potentially leading to the formation of a quaternary indazolium salt. Such reactions would introduce a positive charge and significantly alter the electronic properties of the heterocyclic system.

Synthesis and Evaluation of 1 Methyl 1h Indazol 7 Yl Methanol Derivatives and Analogues

Rational Design Principles for Novel Indazole Derivatives with Specific Functional Groups

The rational design of novel derivatives based on the (1-Methyl-1H-indazol-7-YL)methanol scaffold is a strategic process rooted in established medicinal chemistry principles. The indazole nucleus is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. acs.org Its derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. researchgate.netbldpharm.comresearchgate.net The design process for new analogues of this compound leverages this inherent potential by focusing on key structural elements.

A primary principle is structure-based drug design, which utilizes the three-dimensional structure of a target protein to guide the creation of potent and selective inhibitors. nih.gov The indazole core often serves as a critical hinge-binding fragment, anchoring the molecule within the active site of enzymes like kinases. mdpi.com For this compound, the N1-methyl group is a fixed feature that positions the rest of the molecule, while the 7-hydroxymethyl group provides a crucial vector for modification. This hydroxyl group can be elaborated to introduce new functionalities designed to form specific hydrogen bonds or hydrophobic interactions with amino acid residues in a target's binding pocket.

Another key strategy is fragment-based lead discovery (FBLD). nih.gov In this approach, small molecular fragments are screened for binding to a target, and promising hits are then grown or merged to create more potent leads. The this compound core itself can be considered a sophisticated fragment. Design efforts often focus on modifying the 7-position to enhance binding affinity and selectivity. For instance, converting the alcohol to an ether or an ester can modulate the compound's electrostatic potential and shape, which are crucial for molecular recognition and binding affinity. austinpublishinggroup.com

Furthermore, design principles aim to optimize pharmacokinetic properties. By strategically adding or modifying functional groups, researchers can improve characteristics like aqueous solubility and metabolic stability, which are critical for a compound's viability as a drug candidate. nih.gov

Advanced Synthetic Strategies for Structural Modifications and Analogue Preparation

The synthesis of derivatives and analogues of this compound employs a range of advanced organic chemistry techniques, allowing for precise structural modifications. These strategies can be broadly categorized into two approaches: modification of a pre-formed this compound core or construction of the heterocyclic system with the desired substituents in place.

Regioselective N-alkylation is a cornerstone for synthesizing N1-substituted indazoles. nih.gov Studies have shown that the choice of base and solvent can significantly influence the ratio of N1 to N2 alkylation. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors N1-alkylation, providing a reliable method to install the methyl group onto a 7-functionalized indazole precursor. nih.gov Conversely, thermodynamically controlled conditions can also be employed to ensure high N1 selectivity, which is crucial for large-scale synthesis. rsc.org

The 7-hydroxymethyl group is a versatile handle for introducing diversity. Standard organic transformations can be used to prepare a wide array of analogues. For example, the alcohol can be oxidized to an aldehyde, which can then participate in reactions such as reductive amination or Wittig reactions to introduce new carbon-carbon or carbon-nitrogen bonds. Alternatively, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, or it can be used in etherification or esterification reactions. A related synthesis of a substituted (imidazol-2-yl)methanol involved the reduction of a corresponding ester using lithium aluminum hydride (LiAlH4), a reaction that could be applied to a 1-methyl-1H-indazole-7-carboxylic acid precursor. mdpi.com

More advanced methods like transition-metal-catalyzed cross-coupling reactions and C-H functionalization offer powerful tools for modifying the indazole core. nih.gov While direct C-H functionalization at the 7-position can be challenging, these methods are invaluable for synthesizing precursors by modifying other positions on the benzene (B151609) ring, which can then be carried through to the final target. However, it has been noted that 7-substituted indazoles can be unreactive under certain conditions, possibly due to steric hindrance, which must be considered during synthetic planning. rsc.org The reaction of NH-indazoles with formaldehyde (B43269) to produce (1H-indazol-1-yl)methanol derivatives provides a direct precedent for the formation of the hydroxymethyl group at the nitrogen, though the target compound has this group at the C7 position. nih.gov

Structure-Activity Relationship (SAR) Studies of Indazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of indazole derivatives correlates with their biological activity. The indazole scaffold is a rich platform for these investigations, with numerous studies revealing critical insights that guide the development of new therapeutic agents. mdpi.comnih.govknu.ac.kr

For the this compound framework, SAR exploration focuses on the impact of modifications at various positions of the indazole ring and on the 7-hydroxymethyl substituent. The N1-position is known to be a key determinant of biological activity. In many kinase inhibitors, for instance, the substituent at N1 projects into a specific pocket of the enzyme, and its size and nature can dramatically affect potency and selectivity. nih.gov The fixed N1-methyl group in the parent compound provides a constant, but its influence is understood by comparing its derivatives to analogues with different N1-substituents.

The substitution pattern on the benzene portion of the indazole ring is also critical. SAR studies on various indazole series have shown that substituents at the C4, C5, and C6 positions can modulate activity against different targets. nih.gov For example, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent at the C5 position had a significant effect on anti-proliferative activity. mdpi.com Similarly, studies on nitro-substituted indazoles revealed that the position of the nitro group is paramount; 7-nitro-1H-indazoles were found to be potent inhibitors of nitric oxide synthase, whereas other isomers were not. nih.gov

The table below summarizes representative SAR findings for different indazole scaffolds, providing a framework for predicting the effects of modifications to this compound.

| Scaffold/Series | Position of Modification | SAR Finding | Target/Activity | Reference |

| 1H-Indazole Derivatives | N1-substituent | Affects potency against EZH1 and EZH2 differently. | EZH1/EZH2 Inhibition | nih.gov |

| 1H-Indazole-3-Amine Derivatives | C5-substituent (R1) | Para-fluorine on the phenyl ring is crucial for antitumor activity. | Antiproliferative | mdpi.com |

| 1,3-Disubstituted Indazoles | C3-substituent (Furan) | Substituted furan (B31954) moiety is crucial for high activity. | HIF-1 Inhibition | knu.ac.kr |

| Indazole-based Diarylureas | Indazole Ring | Tolerates different kinds of substituents. | Anticancer (c-kit) | nih.gov |

| Nitro-1H-Indazoles | C7-Nitro Group | Only 7-nitro derivatives show inhibitory properties. | Nitric Oxide Synthase Inhibition | nih.gov |

This table contains interactive elements. You can sort and filter the data to explore the structure-activity relationships of indazole derivatives.

Impact of Substituents at the Indazole Ring and the Hydroxymethyl Position

Delving deeper into the SAR, the specific impact of substituents at each position of the this compound core can be rationalized. The N1-methyl group is not merely a placeholder; its presence can influence the conformation of the molecule and its interaction with target proteins. Studies on methylated nitroheterocyclics have shown that N-methylation can drastically alter mutagenic activity, sometimes increasing it more than 300-fold, highlighting the profound electronic and steric effects of this small alkyl group. nih.gov

Substituents on the benzene ring (positions 4, 5, and 6) offer a means to fine-tune the electronic properties and steric profile of the molecule. Electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like methoxy (B1213986) groups) can alter the pKa of the indazole core and influence its ability to participate in hydrogen bonding or other interactions. rsc.org For example, SAR studies on IDO1 inhibitors showed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov

The 7-hydroxymethyl group is arguably the most important position for derivatization in the context of SAR. As a primary alcohol, it is a hydrogen bond donor and acceptor. Its conversion to other functional groups can probe the requirements of a target's binding site:

Ethers: Replacing the hydroxyl proton with an alkyl or aryl group removes hydrogen bond donating capability and adds steric bulk, which can explore hydrophobic pockets.

Esters: Acylation of the alcohol introduces a carbonyl group, which is a hydrogen bond acceptor, and can change the electronic distribution and conformation.

Amines: Replacing the hydroxyl with an amino group (via oxidation to an aldehyde followed by reductive amination) introduces a basic center, which can form salt bridges with acidic residues like aspartate or glutamate.

The reactivity of the 7-position itself is influenced by substituents. For instance, a 7-carboxylate indazole was found to be unreactive in an N1-alkylation reaction, likely due to steric effects, a factor that must be considered when designing SAR strategies. rsc.org

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical aspect of drug design, as biological systems are chiral and often interact differently with enantiomers or diastereomers of a drug molecule. While this compound itself is achiral, modifications, particularly at the 7-hydroxymethyl position, can readily introduce stereocenters.

For example, if the hydroxymethyl group is oxidized to a ketone (1-methyl-1H-indazole-7-carbaldehyde) and then reacted with a Grignard reagent (e.g., methylmagnesium bromide), a chiral secondary alcohol will be formed. The resulting (R)- and (S)-enantiomers would have their substituents oriented differently in three-dimensional space. It is highly probable that one enantiomer would exhibit greater biological activity than the other because it would achieve a better fit within the chiral binding site of its target protein.

SAR studies on other indazole series have explicitly demonstrated the importance of stereochemistry. In one case, derivatives containing a β-proline moiety showed improved activity compared to analogues with an α-proline moiety, a clear indication that the spatial arrangement of the substituent was key to the biological effect. nih.gov Therefore, when designing and synthesizing analogues of this compound that introduce chirality, it is essential to either prepare enantiomerically pure compounds or to separate and test the stereoisomers individually to fully understand the SAR.

Structure-Property Relationship (SPR) Investigations for Targeted Chemical Behavior

Structure-property relationship (SPR) studies focus on how a molecule's chemical structure influences its physicochemical properties, which are distinct from but related to its biological activity. For a compound like this compound to be a successful probe or drug candidate, it must possess suitable properties such as solubility, stability, and membrane permeability.

Modifications to the scaffold can have predictable effects on these properties. For example, introducing polar groups, such as additional hydroxyl or carboxyl groups, would be expected to increase aqueous solubility. Conversely, adding lipophilic moieties, such as long alkyl chains or aromatic rings, would increase the octanol-water partition coefficient (logP) and likely enhance membrane permeability, but potentially at the cost of reduced solubility. An SPR study on indazole-based diarylureas found that adding a pyrrolidin-1-yl)ethyl)-carboxamide group significantly improved solubility. nih.gov

The stability of the molecule is another key property. The indazole ring itself is generally stable, but the reactivity of its substituents can be an issue. For example, studies on (1H-indazol-1-yl)methanol derivatives showed that they could revert to the parent indazole in boiling water, indicating that the hydroxymethyl group can be labile under certain conditions. nih.gov Understanding such instabilities is crucial for developing compounds with an adequate shelf-life and stability in biological media.

SPR investigations also extend to properties relevant to materials science. For instance, a study on phenanthroimidazole derivatives showed that attaching different substituents could tune emission properties like fluorescence quantum yield, demonstrating how structural changes can be used to optimize molecules for applications in electronics or as fluorescent probes. rsc.org While not a primary focus for therapeutic design, such studies highlight the broad tunability of heterocyclic compounds like indazoles.

The table below outlines potential structural modifications to this compound and their predicted impact on key physicochemical properties.

| Structural Modification | Predicted Effect on Solubility | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Metabolic Stability |

| Convert -CH2OH to -CH2OCH3 | Decrease | Increase | May increase (blocks oxidation) |

| Convert -CH2OH to -COOH | Increase | Decrease | Variable |

| Add a fluorine atom to the benzene ring | Minor Decrease | Increase | May increase (blocks metabolism) |

| Add a hydroxyl group to the benzene ring | Increase | Decrease | May decrease (new site for metabolism) |

| Convert -CH2OH to -CH2NH2 | Increase (at physiological pH) | Decrease | Variable |

This table contains interactive elements. You can sort and filter the data to explore the structure-property relationships.

Advanced Research Applications of Indazole Compounds

Medicinal Chemistry and Pharmacological Potential

Indazole derivatives have garnered substantial attention in drug discovery due to their ability to interact with various biological targets, leading to a wide spectrum of pharmacological effects. nih.govresearchgate.netnih.gov

Development of Anti-Cancer Agents and Kinase Inhibitors

The indazole scaffold is a key component in numerous anti-cancer agents, many of which function as kinase inhibitors. nih.govrsc.org Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Indazole-based compounds have been successfully designed to target these enzymes. wipo.intresearchgate.net

Several FDA-approved anti-cancer drugs, including Pazopanib and Axitinib, feature the indazole core, demonstrating its clinical significance. nih.govnih.gov Research has led to the development of potent indazole derivatives with significant anti-proliferative activity against various cancer cell lines. For instance, one study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgresearchgate.net This compound was found to induce apoptosis in breast cancer cells and suppress tumor growth in vivo. nih.govrsc.org

Furthermore, novel indazole-pyrimidine based compounds have been synthesized and evaluated as VEGFR-2 kinase inhibitors, with some showing potent activity. rsc.org Indazole derivatives have also been explored as inhibitors of other kinases implicated in cancer, such as FGFR1. nih.gov The development of 1,3-dimethyl-6-amino-1H-indazole derivatives as IDO1 inhibitors for cancer immunotherapy represents another promising avenue. nih.gov

Table 1: Selected Indazole Derivatives as Anti-Cancer Agents

| Compound | Target | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2f | Not specified | Multiple | 0.23–1.15 | rsc.orgresearchgate.net |

| 6i | VEGFR-2 | HUVEC | 1.37 | rsc.org |

| 6e | Not specified | CCRF-CEM | 0.901 | rsc.org |

| 8r | FLT3 | Not specified | 0.0416 | nih.gov |

| 22f | FLT3, FLT3/D835Y | MV4-11 | 0.00026 | nih.gov |

Assessment of Antimicrobial and Antifungal Efficacy

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Indazole derivatives have demonstrated promising activity in this area. nih.govorientjchem.org

Studies have shown that N-methyl-3-aryl indazoles exhibit activity against various bacterial strains, including Xanthomonas campestris and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govorientjchem.org The hybridization of the indazole scaffold with other cyclic systems has been explored to develop dual antimicrobial and anti-inflammatory agents. mdpi.com

In the realm of antifungal research, a series of 3-phenyl-1H-indazole derivatives displayed broad anticandidal activity. nih.gov Specifically, compound 10g , featuring an N,N-diethylcarboxamide substituent, was highly effective against C. albicans and miconazole-resistant C. glabrata species. nih.gov Microwave-assisted synthesis has also been employed to create indazole derivatives with promising antifungal activity against Candida albicans. jchr.org Furthermore, some indazole derivatives have been identified as a novel class of bacterial GyrB inhibitors, showing excellent activity against clinically important Gram-positive pathogens. nih.gov

Exploration of Anti-inflammatory and Neuroprotective Properties

Indazole derivatives have been investigated for their potential to treat inflammatory conditions and neurodegenerative diseases. nih.govresearchgate.net The anti-inflammatory effects of indazoles are partly attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Studies have shown that various indazoles can significantly inhibit COX-2, with IC50 values ranging from 12.32 to 23.42 μM. nih.gov

In addition to their anti-inflammatory properties, certain indazole derivatives have shown neuroprotective effects. researchgate.net For instance, some 5-substituted indazole derivatives have been found to exhibit neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net The design of hybrids combining indanone/benzofuranone and piperidine (B6355638) moieties has also yielded compounds with significant neuroprotective activities in models of ischemia-reperfusion injury. nih.gov

Investigation of Specific Biological Target Modulations (e.g., Syk Kinase, FLT3)

To develop more targeted therapies, researchers have focused on designing indazole derivatives that modulate specific biological targets. Spleen tyrosine kinase (Syk) and FMS-like tyrosine kinase 3 (FLT3) are two such targets that have been explored.

Syk is involved in inflammatory and immune responses, and its inhibition is a potential therapeutic strategy for various diseases. nih.gov While the direct inhibition of Syk by (1-Methyl-1H-indazol-7-YL)methanol is not explicitly detailed in the provided context, the broader class of indazole derivatives has been investigated for kinase inhibitory activity.

FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells. nih.gov Several studies have focused on developing indazole-based FLT3 inhibitors. One study reported benzimidazole-indazole derivatives as potent inhibitors of mutant FLT3 kinases, with compound 22f exhibiting an IC50 of 0.941 nM against FLT3 and 0.199 nM against the D835Y mutant. nih.gov Another series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives also showed potent FLT3 inhibitory activity, with compound 8r demonstrating an IC50 of 41.6 nM against FLT3 and even greater potency against its mutants. nih.gov

Material Science and Supramolecular Chemistry Applications

Beyond their medicinal uses, indazole compounds are valuable in material science, particularly in the design of ligands for coordination complexes.

Design of Ligands for Coordination Complexes

The nitrogen atoms in the indazole ring make it an excellent ligand for coordinating with metal ions, forming a variety of coordination complexes with interesting structural and electronic properties. tandfonline.com The coordination behavior of 4,5,6,7-tetrahydro-1H-indazole has been studied with Cu(II), Co(II), and Ag(I), resulting in complexes with different geometries depending on the metal and counter-ion. tandfonline.com

Furthermore, indazole-derived mono- and diruthenium complexes, as well as heterotrinuclear complexes, have been synthesized. acs.orgnih.gov These complexes exhibit switchable binding modes and electronic forms, and some have demonstrated the ability to act as anion sensors. acs.orgnih.gov The versatility of the indazole scaffold allows for the creation of complex molecular architectures with potential applications in catalysis, materials science, and sensing. a2bchem.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2f |

| 6e |

| 6i |

| 8r |

| 10g |

| 22f |

| Pazopanib |

| Axitinib |

| 4,5,6,7-tetrahydro-1H-indazole |

| N-methyl-3-aryl indazoles |

| 3-phenyl-1H-indazole |

| 5-substituted indazole derivatives |

| Indanone/benzofuranone and piperidine hybrids |

| Benzimidazole-indazole derivatives |

Potential in Designing Functional Materials with Unique Properties

The indazole core is recognized for its utility in materials science due to its structural and electronic properties. researchgate.net The related compound, (1H-Indazol-7-yl)methanol, is considered a versatile building block for creating advanced materials, specialty chemicals, and dyes. a2bchem.com The hydroxymethyl group on this precursor provides a reactive site for chemists to build more complex molecular architectures, potentially leading to materials with specific physicochemical properties. a2bchem.com

However, based on currently available research, specific examples detailing the integration of this compound into functional materials and the characterization of their unique properties are not extensively documented in publicly accessible literature. The potential exists for its use as a ligand in metal-organic frameworks (MOFs) or as a monomer in specialty polymers, but detailed research findings in this specific area remain limited.

Utilization as Chemical Probes and Research Tools in Biological Systems

Indazole derivatives are of great interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netnih.govinnovatpublisher.com In principle, molecules like this compound, which contain a reactive hydroxyl group, could be functionalized with reporter tags, such as fluorescent dyes, to serve as chemical probes for studying biological processes. Such tools are invaluable for target identification, validation, and elucidating the mechanisms of action of therapeutic agents.

Despite this theoretical potential, specific published studies demonstrating the use of this compound as a chemical probe or a research tool for direct investigation within biological systems are not readily found. The broader class of indazoles has been extensively studied for biological activity, but the application of this specific isomer as a tool for biological research is an area that warrants further exploration. nih.govnih.gov

Strategic Use as Building Blocks in Complex Organic Synthesis

The strategic importance of the indazole nucleus as a foundational building block in the synthesis of complex, biologically active molecules is well-established. nih.govresearchgate.net The compound this compound represents a valuable and specialized synthon in this context, offering distinct advantages for constructing intricate molecular frameworks.

The N1-methylation of the indazole ring, as seen in this compound, serves a crucial role in synthetic strategy. It resolves the issue of tautomerism inherent to the parent indazole, thereby preventing the formation of regioisomeric products in subsequent reactions and simplifying purification processes. researchgate.net This pre-defined methylation at the N1 position directs further chemical modifications to other parts of the molecule, offering regiochemical control which is paramount in multi-step synthesis.

The C7-hydroxymethyl (-CH₂OH) group is a versatile functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a halide, providing multiple avenues for molecular elaboration. This functional group is key for coupling reactions that build the final complex structure.

A prime example of the strategic use of the indazole scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer drugs. rsc.org Niraparib, an FDA-approved PARP inhibitor for certain types of ovarian, fallopian tube, and prostate cancer, features a 2H-indazole core. nih.govnih.govmdpi.com The synthesis of such molecules often involves building the indazole ring from precursors and subsequently functionalizing it. nih.gov The structural motifs present in this compound are highly relevant to the construction of these types of inhibitors.

Furthermore, substituted methyl-indazole cores are integral to other classes of therapeutic agents. For instance, derivatives of 7-methylindazole have been used to develop potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. researchgate.net In the development of one such antagonist, the 7-methylindazole core led to a significant increase in binding potency compared to the unsubstituted analog. researchgate.net This highlights the importance of specific substitution patterns on the indazole ring for achieving high-affinity interactions with biological targets. The synthesis of these complex molecules often relies on the strategic use of pre-functionalized indazole building blocks. nih.govgoogle.com

Conclusion and Future Research Directions

Synthesis of Key Research Findings on (1-Methyl-1H-indazol-7-YL)methanol and Broader Indazole Chemistry

Indazole, a bicyclic heterocyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov The inherent chemical properties of the indazole nucleus, including its three tautomeric forms (1H, 2H, and 3H), allow for a wide range of structural modifications, leading to a diverse array of biological activities. nih.govaustinpublishinggroup.com The 1H-tautomer is generally the most thermodynamically stable and, consequently, the most studied. nih.govaustinpublishinggroup.com

Research into indazole chemistry has revealed that these compounds possess a broad spectrum of pharmacological properties, including anti-inflammatory, antitumor, and anti-HIV activities. nih.govnih.gov Several indazole-containing drugs have received FDA approval, such as Niraparib for ovarian cancer and Pazopanib for renal cell carcinoma, underscoring the clinical significance of this heterocyclic system. nih.govnih.gov The diverse biological activities stem from the ability of the indazole core to act as a versatile pharmacophore, capable of engaging with various biological targets. nih.goveurekaselect.com

While specific research on This compound is not extensively documented in publicly available literature, its structural features suggest it serves as a valuable building block in the synthesis of more complex molecules. The presence of the hydroxymethyl group at the 7-position offers a reactive handle for further functionalization, enabling the creation of libraries of compounds for screening in drug discovery and other applications. a2bchem.com The N-methylation to form the 1-methyl-1H-indazole isomer is a common strategy to prevent tautomerization and to explore the structure-activity relationships of N-substituted indazoles. rsc.org The broader class of (1H-Indazol-7-yl)methanol and its derivatives are recognized as important intermediates in chemical synthesis for pharmaceuticals, agrochemicals, and materials. a2bchem.com

Identification of Unexplored Reactivity Patterns and Remaining Synthetic Challenges

Despite significant advancements in the synthesis of indazole derivatives, several challenges and unexplored areas remain. One of the primary synthetic hurdles is the regioselective functionalization of the indazole core. researchgate.net Alkylation and other substitution reactions can often lead to a mixture of N1 and N2 isomers, necessitating tedious separation processes or the development of highly selective synthetic methodologies. rsc.orgresearchgate.net While methods for selective N1-alkylation have been developed, the regioselective synthesis of 2H-indazoles remains a significant challenge. rsc.orgresearchgate.net

The functionalization of the benzene ring of the indazole nucleus also presents challenges. The reactivity of the different carbon positions can be influenced by the substituents on both the pyrazole and benzene rings, making predictable and selective modifications difficult. For a compound like This compound , exploring the reactivity of the C3, C4, C5, and C6 positions in the presence of the existing substituents would be a valuable area of research.

Furthermore, many existing synthetic protocols for indazoles involve transition-metal catalysts, which can be costly and require removal from the final products, particularly for pharmaceutical applications. researchgate.net The development of metal-free synthetic routes and more sustainable, "green" chemistry approaches is an ongoing area of interest. eurekaselect.com Another challenge lies in the synthesis of polysubstituted indazoles with precise control over the substitution pattern, which is often crucial for optimizing biological activity.

Future Prospects for Novel Applications in Drug Discovery, Agrochemicals, and Advanced Materials Science

The versatile nature of the indazole scaffold suggests that its derivatives, including those derived from This compound , hold significant promise for a variety of applications.

Drug Discovery: The indazole nucleus is a key component in numerous kinase inhibitors used in cancer therapy. nih.gov Future research could focus on developing novel indazole-based inhibitors for other kinase targets implicated in a range of diseases, from neurodegenerative disorders like Parkinson's disease to inflammatory conditions. nih.gov The discovery of indazole derivatives as selective β3-adrenergic receptor agonists points to their potential in treating conditions like overactive bladder with fewer cardiovascular side effects. acs.org The structural features of This compound make it an ideal starting point for creating new chemical entities to be screened against a wide array of biological targets.

Agrochemicals: Indazole derivatives have demonstrated potential as herbicides, fungicides, and insecticides. acs.orgnih.govgoogleapis.com There is a continuous need for new agrochemicals with novel modes of action to combat the development of resistance in pests and pathogens. googleapis.com Synthesizing and screening libraries of indazole compounds derived from intermediates like This compound could lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles. nih.gov

Advanced Materials Science: Indazoles and their derivatives are being explored for their applications in organic functional materials, such as in photovoltaic devices and organic light-emitting diodes (OLEDs). guidechem.com The photophysical properties of the indazole ring system can be tuned through chemical modification. researchgate.net Future research could investigate how incorporating This compound and its derivatives into larger molecular architectures or polymers could lead to new materials with desirable electronic and optical properties. guidechem.com

Emerging Methodologies and Interdisciplinary Approaches in Indazole Research

The field of indazole chemistry is continually evolving, driven by the development of new synthetic methodologies and interdisciplinary collaborations.

Emerging Synthetic Methodologies: Recent advances include the use of transition-metal-catalyzed C-H activation and annulation reactions to construct functionalized indazoles in a more atom-economical fashion. researchgate.netnih.gov Flow chemistry and microwave-assisted synthesis are also being employed to accelerate reaction times and improve yields of indazole derivatives. researchgate.net Furthermore, electrochemical methods for the selective N-acylation of indazoles are emerging as a green alternative to traditional chemical methods. organic-chemistry.org

Interdisciplinary Approaches: The integration of computational chemistry and machine learning with synthetic chemistry is becoming increasingly important. Docking-based virtual screening and quantitative structure-activity relationship (QSAR) studies can help in the rational design of new indazole-based drug candidates, prioritizing the synthesis of compounds with the highest probability of success. nih.gov High-throughput experimentation (HTE) is another powerful tool that allows for the rapid optimization of reaction conditions for indazole synthesis. rsc.org

An interdisciplinary approach, combining the expertise of synthetic chemists, medicinal chemists, biologists, and materials scientists, will be crucial for fully realizing the potential of indazole chemistry. This collaborative effort will facilitate the journey from the design and synthesis of novel compounds like those derived from This compound to their evaluation and application in various scientific and technological fields.

Q & A

Q. What are the common synthetic routes for (1-Methyl-1H-indazol-7-YL)methanol?

- Methodological Answer : The compound is typically synthesized via functionalization of the indazole core. One approach involves the reduction of a carbonyl group (e.g., methyl ester or ketone) using NaBH₄ or LiAlH₄ in methanol or THF. For example, chlorination of a precursor alcohol with SOCl₂ under reflux (as demonstrated for structurally similar compounds ) can yield intermediates for further derivatization. Computational tools like Pistachio/BKMS_METABOLIC databases can predict feasible routes by scoring precursors based on reaction plausibility .

Q. Table 1: Synthetic Routes

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Ketone derivative | NaBH₄, MeOH, 0°C | 75-85% | |

| Chlorinated intermediate | SOCl₂, reflux | 90% |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : X-ray crystallography using SHELXL is the gold standard for unambiguous confirmation. Single crystals are grown via vapor diffusion, and data collected on a diffractometer (e.g., Mo-Kα radiation). Refinement in WinGX resolves bond lengths/angles. Complementary techniques include:

Q. What methods assess the purity of this compound?

- Methodological Answer : Purity is evaluated using:

- HPLC : C18 column, UV detection at 254 nm, mobile phase = MeCN:H₂O (70:30) .

- GC : HP-5MS column, He carrier gas, temperature gradient from 50°C to 250°C .

- TLC : Silica gel plates, ethyl acetate/hexane (1:1), visualized under UV .

Advanced Research Questions

Q. How can contradictions in crystallographic data for derivatives be resolved?

- Methodological Answer : Discrepancies in bond parameters or electron density maps may arise from twinning or disorder. Strategies include:

Q. Table 2: Crystallographic Validation Metrics

| Parameter | Acceptable Range | Example Value |

|---|---|---|

| Rint | < 0.05 | 0.032 |

| Flack Parameter | ±0.1 | 0.02 |

Q. What advanced techniques characterize degradation products?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) followed by:

- LC-HRMS : Q-TOF system to identify fragments (e.g., oxidation to carboxylic acid).

- NMR Dynamics : H-DOSY to differentiate degradation products by diffusion coefficients .

Q. How do chromatographic solvent systems influence detection?

- Methodological Answer : Mobile phase polarity affects retention and resolution. For example:

- MeCN vs. MeOH : MeCN provides sharper peaks but lower sensitivity for polar degradation products.

- Ion-Pairing Agents : 0.1% TFA improves peak symmetry but may suppress MS ionization .

Q. Table 3: GC Conditions for Volatile Byproducts

| Column | Temperature Program | Detection Limit |

|---|---|---|

| HP-5MS | 50°C → 250°C @ 10°C/min | 0.1 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.